molecular formula C17H15ClN2OS B2677756 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 1049035-65-5

5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B2677756
CAS No.: 1049035-65-5
M. Wt: 330.83
InChI Key: NXAMGLMRYGHIKV-UHFFFAOYSA-N
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Description

Historical Context of Thiazolidinone Research

Thiazolidinone chemistry originated in the early 20th century with the isolation and characterization of naturally occurring sulfur-nitrogen heterocycles. Initial studies focused on their structural elucidation and synthetic accessibility, but the 1980s marked a turning point when researchers recognized their broad pharmacological potential. The discovery of thiazolidinediones (TZDs) as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for diabetes management catalyzed intense interest in this scaffold. By the 2010s, advances in regioselective synthesis, such as electrogenerated base-mediated cyclization methods, enabled the efficient production of 2-imino variants like 5-[(4-chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one . These innovations expanded the structural diversity of thiazolidinones, paving the way for targeted drug discovery campaigns.

Significance in Medicinal Chemistry and Drug Discovery

2-Imino-1,3-thiazolidin-4-ones occupy a pivotal niche in medicinal chemistry due to their:

  • Multitarget bioactivity : Derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
  • Structural plasticity : Substituents at positions 3, 5, and the exocyclic imino group enable fine-tuning of pharmacokinetic and pharmacodynamic profiles.
  • Drug-likeness : The scaffold’s moderate molecular weight (~250–400 Da) and capacity for hydrogen bonding enhance membrane permeability and target engagement.

For example, 5-methylthiazole-thiazolidinone conjugates demonstrate selective cyclooxygenase-1 (COX-1) inhibition, underscoring their potential as anti-inflammatory agents. Similarly, halogenated derivatives like 2-((4-chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one (CAS 219554-81-1) exhibit optimized receptor affinity due to electron-withdrawing substituents.

Taxonomic Classification within Heterocyclic Compounds

2-Imino-1,3-thiazolidin-4-ones belong to the thiazolidinone family, a subclass of 1,3-thiazolidines characterized by a five-membered ring containing sulfur (position 1), nitrogen (position 3), and a carbonyl group (position 4). Their taxonomic hierarchy is as follows:

Taxonomic Level Classification Key Features
Superclass Heterocyclic compounds Rings containing ≥2 heteroatoms
Class Thiazolidines 5-membered ring with S and N
Subclass Thiazolidinones Presence of a carbonyl group (C=O)
Variant 2-Imino-1,3-thiazolidin-4-ones Exocyclic imino group (=NH) at position 2

This classification reflects their structural relationship to other bioactive heterocycles, such as thiazoles and thiazolidinediones, while emphasizing the unique electronic effects conferred by the 2-imino substituent.

Core Structural Features of 2-Imino-1,3-Thiazolidin-4-One Scaffold

The 2-imino-1,3-thiazolidin-4-one scaffold consists of:

  • Five-membered ring : Positions 1 (sulfur), 2 (imino group), 3 (nitrogen), and 4 (carbonyl) define the core.
  • Substituent positions :
    • Position 3 : Often occupied by aryl/alkyl groups (e.g., 4-methylphenyl in the target compound).
    • Position 5 : Typically modified with benzyl or substituted benzyl moieties (e.g., 4-chlorophenylmethyl).
    • Exocyclic imino group : Enhances hydrogen-bonding capacity and π-π stacking interactions.

Structural Analysis of this compound

Position Substituent Electronic Effect Role in Bioactivity
2 Imino (=NH) Electron-withdrawing Hydrogen bonding with targets
3 4-Methylphenyl Electron-donating (+I effect) Enhances lipophilicity
5 4-Chlorophenylmethyl Electron-withdrawing (-I effect) Improves receptor affinity

The 4-chlorophenyl group augments binding through halogen interactions, while the 4-methylphenyl moiety optimizes solubility and metabolic stability. This synergy between electronic and steric factors underscores the compound’s potential as a lead structure for further optimization.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-2-8-14(9-3-11)20-16(21)15(22-17(20)19)10-12-4-6-13(18)7-5-12/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAMGLMRYGHIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzylamine with 4-methylbenzaldehyde and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives, including 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one, have shown significant promise as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through different mechanisms:

  • Mechanisms of Action : The anticancer activity is often attributed to the ability of thiazolidinones to induce apoptosis in cancer cells. They may also act as inhibitors of specific enzymes involved in cancer progression, such as topoisomerases and kinases .
  • Case Studies :
    • A recent study evaluated several thiazolidinone analogues for their cytotoxic effects on hepatocellular carcinoma (Huh7) and breast cancer (MDA-MB-231) cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
    • Another investigation reported that thiazolidinones could effectively sensitize cancer cells to conventional chemotherapy agents, enhancing their efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects:

  • Broad-Spectrum Activity : Various studies have shown that thiazolidinone derivatives possess activity against a range of pathogens, including bacteria and fungi. This broad-spectrum activity makes them potential candidates for developing new antimicrobial agents .
  • Research Findings :
    • In vitro studies have demonstrated that certain thiazolidinone compounds exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
    • A specific study highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .

Synthetic Strategies

The synthesis of thiazolidinone derivatives has been extensively researched to optimize yields and enhance biological activity:

  • Synthetic Routes : Various synthetic methods have been developed for creating thiazolidinone derivatives. Notable approaches include:
    • One-pot synthesis techniques involving condensation reactions between aromatic amines and aldehydes under solvent-free conditions .
    • Multi-component reactions that allow for the rapid assembly of complex structures with high efficiency .
Synthetic Method Description Yield
One-pot synthesisReaction between aromatic amine and aldehydeHigh
Multi-component reactionCombines multiple reactants in a single stepModerate to High

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name R1 (Position 3) R2 (Position 5) Key Biological Activity References
This compound 4-Methylphenyl (4-Chlorophenyl)methyl Antimicrobial, enzyme inhibition
3-Benzyl-5-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-2-thioxo-1,3-thiazolidine Benzyl 2-(4-Methylphenyl)-2-oxoethyl Antifungal, antibacterial
2-(4-Chlorophenyl)imino-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one 4-Chlorophenylimino 2-Fluorobenzylidene Anticancer (in vitro cytotoxicity)
5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-... 4-Methoxyphenylimino 1-(4-Chlorophenyl)pyrrolyl Antimicrobial, anti-inflammatory
2-(4-Chlorophenyl)-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,2,... 4-Chlorophenyl Oxadiazole-linked 4-methylphenyl Antimicrobial (broad-spectrum)
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiaz... 4-Methylphenyl 2-Hydroxybenzylidene Enzyme inhibition (tyrosinase)

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group enhances antimicrobial and enzyme-inhibitory activities due to its electron-withdrawing nature, which stabilizes interactions with target proteins .
  • 4-Methylphenyl substituents (electron-donating) improve solubility and membrane permeability, as seen in compounds like the target molecule and (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-... .
  • Hybrid structures with oxadiazole or pyrrole moieties (e.g., ) show enhanced broad-spectrum activity, suggesting synergistic effects between heterocyclic systems.

Structural Flexibility: Compounds with benzylidene or methylene linkers (e.g., ) exhibit improved conformational adaptability, enabling stronger binding to enzymes or receptors. The thioxo (C=S) variant in 3-benzyl-5-[2-(4-methylphenyl)-2-oxoethyl]-... shows higher antifungal activity compared to the imino (C=NH) analogue, highlighting the role of sulfur in redox interactions .

Derivatives with 2-hydroxybenzylidene groups (e.g., ) are potent tyrosinase inhibitors, indicating utility in treating hyperpigmentation disorders.

Biological Activity

5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of a chlorophenyl group and a methylphenyl moiety enhances its lipophilicity and biological interaction potential.

  • Molecular Formula : C16H16ClN3OS
  • Molecular Weight : 333.83 g/mol
  • CAS Number : 115095-36-8

The biological activities of thiazolidinone derivatives are often attributed to their ability to interact with various molecular targets within cells:

  • Anticancer Activity :
    • Thiazolidinones have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, they can increase the Bax/Bcl-2 ratio, leading to enhanced caspase activation and subsequent cell death.
    • Studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
  • Antimicrobial Activity :
    • Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. They exhibit activity against a range of pathogens by disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Anticancer Studies

A notable study evaluated the cytotoxic effects of related thiazolidinone compounds on MCF-7 and HepG2 cell lines. The results highlighted that certain derivatives significantly inhibited cell proliferation with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the structural modifications made to the thiazolidinone scaffold .

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AMCF-72.32Apoptosis induction
Compound BHepG25.36Cell cycle arrest
Compound CMCF-710.10Caspase activation

Antimicrobial Studies

In another investigation, various thiazolidinone derivatives were tested for their antimicrobial efficacy against common pathogens. The most active compounds demonstrated MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal properties .

CompoundPathogenMIC (µg/mL)
Compound DS. aureus0.22
Compound EE. coli0.25

Case Studies

Several case studies have documented the therapeutic potential of thiazolidinones:

  • Case Study on HepG2 Cells :
    • A derivative similar to this compound was tested in vivo using tumor-bearing mice models. The study reported significant tumor reduction attributed to the compound's ability to target cancer cells selectively .
  • Clinical Implications :
    • The promising results from preclinical studies suggest that further investigations into clinical trials are warranted, particularly focusing on dosage optimization and side effect profiles.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Schiff Base Formation : Condense 4-chlorobenzylamine with a ketone or aldehyde derivative under acidic conditions to form an imine intermediate .

Cyclization : Use thiourea or thioamide derivatives to cyclize the intermediate into the thiazolidinone core. For example, refluxing in ethanol with catalytic acetic acid facilitates ring closure .

Optimization Tips :

  • Temperature : Maintain 70–80°C during cyclization to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Catalysts : Lewis acids like ZnCl₂ enhance imine formation efficiency .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • δ 2.35 ppm (singlet, 4-methylphenyl CH₃).
  • δ 4.25 ppm (doublet, CH₂ from 4-chlorophenylmethyl group).
  • δ 8.10 ppm (broad singlet, 2-imino NH) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and imino (C=N) at ~160 ppm.
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and verify bond angles (e.g., C12–S2–C13 ~105°) .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Experimental Variables :
    • Cell Lines : Use standardized cell cultures (e.g., ATCC strains) for reproducibility.
    • Dosage : Perform dose-response curves (e.g., IC₅₀ values) to compare efficacy thresholds .
  • Data Normalization :
    • Normalize activity to positive controls (e.g., ciprofloxacin for antibacterial assays).
    • Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance of variations .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to validate target engagement .

Advanced: What computational approaches predict the binding mode of this compound with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Leu28) may form hydrogen bonds with the thiazolidinone core .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) in GROMACS to assess conformational flexibility .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity to guide structural optimization .

Advanced: How do substituents (e.g., chloro, methyl) influence electronic properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Chloro Group :
    • Increases electrophilicity of the thiazolidinone ring, enhancing interactions with nucleophilic enzyme residues.
    • Reduces logP (improves hydrophilicity) compared to non-halogenated analogs .
  • Methyl Group (4-methylphenyl) :
    • Provides steric bulk, potentially improving selectivity for hydrophobic binding pockets.
    • Use Hammett plots to quantify substituent effects on reaction rates and bioactivity .

Basic: What parameters are essential for designing stability studies of this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature: Test degradation at 25°C (ambient), 4°C (refrigerated), and −20°C (long-term).
    • Light: Perform photostability studies under ICH Q1B guidelines (UV/visible light exposure).
  • Analytical Methods :
    • HPLC : Monitor purity degradation (e.g., C18 column, acetonitrile/water mobile phase).
    • TGA/DSC : Assess thermal decomposition profiles .

Advanced: How do crystal packing interactions impact physicochemical properties?

Methodological Answer:

  • Intermolecular Forces :
    • Hydrogen Bonds : NH (imino) to O=C (thiazolidinone) stabilizes the lattice, increasing melting point .
    • π-π Stacking : Aromatic rings (4-chlorophenyl and 4-methylphenyl) contribute to low solubility in aqueous media.
  • Impact on Solubility :
    • Co-crystallization with cyclodextrins or surfactants disrupts packing, enhancing bioavailability .

Advanced: What strategies improve bioavailability without compromising efficacy?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters at the imino group to enhance membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., via reaction with HCl gas) .

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